2,3-Dihydrobenzofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-3-carbonitrile is a chemical compound that features a dihydrobenzofuran ring system with a nitrile group attached to the third carbon atom. This compound is part of the larger family of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde derivatives and nitriles under basic conditions to form the dihydrobenzofuran ring system. The reaction is often catalyzed by bases such as potassium carbonate or cesium carbonate, and the reaction conditions may include heating the mixture to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted dihydrobenzofuran derivatives.
Scientific Research Applications
2,3-Dihydrobenzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzofuran-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrile group can form interactions with active sites of enzymes, potentially inhibiting their activity. The dihydrobenzofuran ring system can also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Benzofuran: Contains a fully aromatic furan ring, differing in reactivity and biological activity.
2,3-Dihydrobenzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and applications.
Uniqueness: 2,3-Dihydrobenzofuran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPWDPXDUXMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.